1-Phenylpyrrolidine-3-carboxylic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFLKIRLUFZCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679689 | |
| Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-26-3 | |
| Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Mode of Action
The exact mode of action of 1-Phenylpyrrolidine-3-carboxylic acid is not well-documented. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound’s structure, which includes a phenyl group and a carboxylic acid group, may allow it to interact with a variety of biological targets.
Pharmacokinetics
The compound’s molecular weight (19123 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The compound’s solubility, lipophilicity, and other physicochemical properties would also impact its ADME properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature.
Biologische Aktivität
1-Phenylpyrrolidine-3-carboxylic acid (PPCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the synthesis, biological evaluation, and pharmacological properties of PPCA and its derivatives.
Chemical Structure and Synthesis
This compound is characterized by a pyrrolidine ring with a phenyl group and a carboxylic acid functional group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by carboxylation.
Synthesis Overview
- Starting Materials : Phenylacetaldehyde and proline derivatives.
- Key Reactions :
- Formation of the pyrrolidine ring via cyclization.
- Carboxylation to introduce the carboxylic acid group.
The synthesis routes have been optimized to yield high purity and good yields, allowing for further biological evaluations.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of PPCA and its derivatives. The compound has shown promising activity against various bacterial strains, particularly:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Pseudomonas aeruginosa
In vitro assays revealed that certain derivatives exhibited moderate to strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .
| Compound | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| PPCA | Moderate | Weak |
| Derivative 5d | Strong | Moderate |
| Derivative 5e | Moderate | Strong |
Antioxidant Activity
The antioxidant capacity of PPCA has also been assessed using various assays such as DPPH scavenging and FRAP assays. The results indicated that PPCA possesses significant free radical scavenging ability, which is beneficial for mitigating oxidative stress-related diseases .
Case Studies
- Anticancer Properties : A study investigated the cytotoxic effects of PPCA derivatives on several cancer cell lines, including U251 (human glioblastoma) and MCF-7 (breast adenocarcinoma). The results demonstrated that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanistic Insights : In silico docking studies have provided insights into the interaction of PPCA with various biological targets, including PARP-1, which is involved in DNA repair mechanisms. These studies suggest that PPCA could act as a lead compound for developing novel anticancer drugs .
Pharmacological Insights
PPCA's mechanism of action appears to involve multiple pathways:
- Inhibition of bacterial cell wall synthesis , contributing to its antibacterial properties.
- Induction of apoptosis in cancer cells , possibly through the modulation of apoptotic pathways.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 1-phenylpyrrolidine-3-carboxylic acid exhibit significant antibacterial properties. A study synthesized various analogs and tested them against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa. The results indicated that specific compounds showed moderate to good antibacterial activity, suggesting potential for development as new antimicrobial agents .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of PPCA derivatives. Research has focused on synthesizing new amides derived from pyrrolidine carboxylic acids, which were evaluated for their ability to inhibit seizures in animal models. Some derivatives displayed promising anticonvulsant effects, indicating their potential use in treating epilepsy and related disorders .
Drug Development
Inhibitors for Viral Proteases
PPCA has been explored as a scaffold for designing inhibitors targeting viral proteases. For instance, fused bicyclic derivatives of pyrrolidine have shown effectiveness against the dengue virus NS2B-NS3 protease. This highlights the compound's versatility in drug discovery, particularly for viral infections .
Chemotherapeutic Agents
The compound's structure has been utilized in developing new chemotherapeutic agents targeting hepatocellular carcinoma. By modifying the pyrrolidine core, researchers have synthesized novel compounds that demonstrate improved efficacy against cancer cells, showcasing the potential of PPCA derivatives in oncology .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of PPCA is crucial for optimizing its biological activity. Various studies have systematically modified the chemical structure of PPCA to enhance its pharmacological properties. For example, substituents on the phenyl ring and alterations in the carboxylic acid moiety have been shown to influence antibacterial and anticancer activities significantly .
Summary of Research Findings
| Study Focus | Findings | Potential Applications |
|---|---|---|
| Antimicrobial Activity | Moderate to good activity against S. aureus, B. subtilis, and P. aeruginosa | Antibacterial drug development |
| Anticonvulsant Properties | Promising anticonvulsant effects in animal models | Treatment for epilepsy |
| Viral Protease Inhibition | Effective against dengue virus NS2B-NS3 protease | Antiviral drug development |
| Chemotherapeutic Agents | Improved efficacy against hepatocellular carcinoma | Cancer treatment |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Antioxidant Activity : Derivatives of this compound, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives, exhibit antioxidant activity via the PFRAP method. Substituents like 2-chloro , 4-nitro , and 4-methoxy on the phenyl ring enhance activity .
Fluorine substitution (e.g., 2-fluorophenyl) introduces electron-withdrawing effects, enhancing metabolic stability and altering receptor binding . The pyridin-3-ylmethyl group introduces a heteroaromatic ring, improving solubility and enabling coordination with metal ions in biological systems .
Biological Applications :
- Succinic anhydride derivatives of pyrrolidine-3-carboxylic acid (e.g., 5-oxo-2-arylpyrrolidine-3-carboxylic acid) show promise in synthesizing hydrazide hybrids with antitumor or antimicrobial activity .
- Chiral analogues like (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid (CAS: 1241681-66-2) are explored for enantioselective catalysis or as chiral building blocks in drug design .
Vorbereitungsmethoden
Key Features of the Method:
- Catalyst and Conditions: Use of palladium-based catalysts such as tetrakis(triphenylphosphine) palladium(0) under moderate conditions.
- Reaction Medium: Typically carried out in tetrahydrofuran (THF) or dioxane with controlled pH adjustments.
- Yield and Purity: The process achieves yields exceeding 58% with enantiomeric purity greater than 99.9% without requiring further purification.
- Work-up: After hydrogenation, the reaction mixture is basified, extracted with organic solvents, and the product is precipitated at its isoelectric point for isolation.
Reaction Summary Table:
| Step | Reagents/Conditions | Outcome | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Hydrogenation | Pd(PPh3)4 catalyst, THF, room temperature | Conversion of precursor to pyrrolidine-3-carboxylic acid derivative | ~58 | >99.9% |
| Work-up | Basification with NaOH, extraction, acidification with HCl | Isolation of pure product | - | - |
This method is advantageous due to its mild conditions, high stereoselectivity, and economic feasibility for scale-up production.
Claisen-Schmidt Condensation and Cyclization Route
Another synthetic route involves the condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with aromatic aldehydes, followed by cyclization to yield derivatives of this compound. This method was demonstrated in the synthesis of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA), a structurally related compound.
Synthesis Details:
- Starting Materials: 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and p-chlorobenzaldehyde.
- Reaction Conditions: Reflux in ethanol with pyridine as a base catalyst for 5–8 hours.
- Isolation: Cooling the reaction mixture leads to precipitation of the product, which is then filtered and recrystallized.
- Yield: Approximately 56%.
Reaction Scheme:
$$
\text{5-oxo-1-phenylpyrrolidine-3-carboxylic acid} + \text{p-chlorobenzaldehyde} \xrightarrow[\text{pyridine}]{\text{EtOH, reflux}} \text{BCOPCA}
$$
Analytical Characterization:
Summary Table of Experimental Conditions and Results:
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Catalyst/Base | Pyridine (1 mL) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 5–8 hours |
| Yield | ~56% |
| Purification | Recrystallization from alcohol |
| Characterization | UV, FT-IR, NMR, Mass Spectrometry |
Comparative Analysis of Preparation Methods
| Aspect | Enantioselective Hydrogenation | Claisen-Schmidt Condensation |
|---|---|---|
| Starting Materials | Pyrrolidine derivatives with halogen/aryl substituents | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid + aromatic aldehydes |
| Reaction Conditions | Mild, moderate temperature, catalytic hydrogenation | Reflux in ethanol, base-catalyzed condensation |
| Yield | High (>58%) | Moderate (~56%) |
| Enantiomeric Purity | Very high (>99.9% ee) | Not specified, racemic mixture possible |
| Scalability | Suitable for large scale | Suitable for small to medium scale |
| Product Type | Enantiomerically pure pyrrolidine-3-carboxylic acids | Benzylidene-substituted pyrrolidine derivatives |
Research Findings and Notes
- The enantioselective hydrogenation process is preferred for pharmaceutical applications requiring high stereochemical purity.
- The Claisen-Schmidt condensation method is useful for synthesizing derivatives with extended conjugation and potential nonlinear optical properties.
- Computational studies using density functional theory (DFT) have been instrumental in understanding the molecular geometry and electronic properties of these compounds, aiding in rational design and optimization of synthesis routes.
- The work-up procedures, including pH adjustments and solvent extractions, are critical for isolating pure products with minimal impurities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclization of substituted pyrrolidine precursors with phenyl-containing aldehydes or ketones. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the phenyl group, followed by carboxylation at the 3-position. Reaction optimization may include solvent selection (DMF or toluene), temperature control (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare ¹H and ¹³C spectra with literature data (e.g., δ ~7.3 ppm for aromatic protons, δ ~175 ppm for carboxylic carbon).
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positioning.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₃NO₂, M.W. 191.23) .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against synthetic intermediates and byproducts. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised, particularly if transition-metal catalysts are used .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of this compound?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis. For instance, (R)- or (S)-BINAP ligands in palladium-catalyzed reactions can induce chirality. Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases can resolve enantiomers. Refer to protocols for analogous pyrrolidine derivatives, such as (R)-3-amino-L-proline hydrochloride, which employ stereoselective hydrogenation .
Q. How does the steric and electronic environment of the phenyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) substituents on the phenyl ring. Evaluate effects on biological activity (e.g., receptor binding) using computational docking (AutoDock Vina) and in vitro assays. Compare results with structurally related compounds like 3-Amino-1-benzyl-pyrrolidine-3-carboxylic acid to identify pharmacophoric motifs .
Q. What computational methods are suitable for modeling the conformational stability of this compound in aqueous vs. nonpolar environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS with explicit solvent models (TIP3P for water, chloroform for nonpolar). Analyze torsional angles (N-C3-C2-Ph) and hydrogen-bonding interactions with the carboxylic group. Validate predictions against experimental solubility data .
Q. How does pH affect the stability of this compound in long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and identify byproducts (e.g., decarboxylated derivatives). Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
